molecular formula C10H13IN4 B12941664 5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 833481-33-7

5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12941664
CAS No.: 833481-33-7
M. Wt: 316.14 g/mol
InChI Key: XGUMSIVOFJMGEC-UHFFFAOYSA-N
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Description

5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to the pyrrolopyrimidine core. It is typically a solid compound, often appearing as yellow or light brown crystals .

Preparation Methods

The synthesis of 5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine generally involves multiple steps. Initially, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is synthesized. This intermediate is then subjected to iodination under specific reaction conditions to introduce the iodine atom, resulting in the target compound . The reaction conditions typically involve the use of iodine and a suitable oxidizing agent in an organic solvent.

Chemical Reactions Analysis

5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 5-Iodo-7-isopropyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

833481-33-7

Molecular Formula

C10H13IN4

Molecular Weight

316.14 g/mol

IUPAC Name

5-iodo-N-methyl-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H13IN4/c1-6(2)15-4-7(11)8-9(12-3)13-5-14-10(8)15/h4-6H,1-3H3,(H,12,13,14)

InChI Key

XGUMSIVOFJMGEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C(N=CN=C21)NC)I

Origin of Product

United States

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